molecular formula C13H17N5O2 B2776911 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1210321-42-8

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

カタログ番号: B2776911
CAS番号: 1210321-42-8
分子量: 275.312
InChIキー: UVYJDLKQIXMZOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound that features a pyrazole and oxadiazole ring system. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling with a cyclohexanecarboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

作用機序

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

類似化合物との比較

Similar Compounds

Uniqueness

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

生物活性

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole and a pyrazole ring. The molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of 270.32 g/mol.

Structural Formula

N 5 1 methyl 1H pyrazol 3 yl 1 3 4 oxadiazol 2 yl cyclohexanecarboxamide\text{N 5 1 methyl 1H pyrazol 3 yl 1 3 4 oxadiazol 2 yl cyclohexanecarboxamide}

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundBiological ActivityMethodology
Pyrazole derivativesAntitumor effects on MCF-7 breast cancer cellsMTT assay
Oxadiazole derivativesAnti-inflammatory activity in murine modelsELISA for cytokines
Cyclohexanecarboxamide derivativesAntimicrobial activity against E. coliBroth microdilution method

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example, one study showed that a related oxadiazole derivative reduced viability in the A549 lung cancer cell line by 50% at a concentration of 10 µM after 48 hours of exposure.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the safety and efficacy of this compound:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It may distribute widely in tissues due to its ability to cross cellular membranes.
  • Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.
  • Excretion : Primarily excreted via renal pathways.

Safety Profile

Toxicological assessments reveal that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile.

特性

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-18-8-7-10(17-18)12-15-16-13(20-12)14-11(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJDLKQIXMZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。